2-Methylpropyl-d9-amine
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Overview
Description
Scientific Research Applications
2-Methylpropyl-d9-amine has a wide range of applications in scientific research, including:
Safety and Hazards
Preparation Methods
The synthesis of 2-Methylpropyl-d9-amine typically involves the deuteration of isobutylamine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Chemical Reactions Analysis
2-Methylpropyl-d9-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield deuterated hydrocarbons .
Mechanism of Action
The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with specific molecular targets and pathways. In biological systems, deuterated compounds can exhibit different kinetic isotope effects compared to their non-deuterated counterparts. This can result in altered rates of enzymatic reactions and metabolic processes . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
2-Methylpropyl-d9-amine can be compared to other deuterated amines, such as:
2-Methylpropylamine: The non-deuterated counterpart, which has different kinetic isotope effects and may exhibit different pharmacokinetic properties.
Deuterated Ethylamine: Another deuterated amine with similar applications in research and industry.
Deuterated Methylamine: A simpler deuterated amine used in similar contexts but with different molecular properties.
Properties
CAS No. |
1146967-64-7 |
---|---|
Molecular Formula |
C4H11N |
Molecular Weight |
82.194 |
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
KDSNLYIMUZNERS-CBZKUFJVSA-N |
SMILES |
CC(C)CN |
Synonyms |
2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine |
Origin of Product |
United States |
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